molecular formula C14H19NO6 B1359799 Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 13089-18-4

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1359799
CAS No.: 13089-18-4
M. Wt: 297.3 g/mol
InChI Key: ZUJDLWWYFIZERS-RGDJUOJXSA-N
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Description

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a glycoside derivative of galactose. It is known for its role as an inhibitor of O-glycosylation, a process critical for the proper function of glycoproteins. This compound is widely used in biochemical research, particularly in studies involving glycosylation and its effects on cellular processes .

Biochemical Analysis

Biochemical Properties

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is known for its role in inhibiting glycosylation, particularly O-glycosylation, in various cell lines . It interacts with enzymes such as glycosyltransferases, which are responsible for adding sugar moieties to proteins and lipids. By inhibiting these enzymes, this compound can alter the glycosylation patterns of proteins, affecting their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can inhibit the biosynthesis of mucins, which are glycoproteins involved in cell signaling and protection . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules. Additionally, it can impact gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of glycosyltransferases, thereby inhibiting their activity . This inhibition prevents the addition of sugar moieties to proteins and lipids, leading to changes in their structure and function. The compound can also affect enzyme activity by altering the glycosylation status of key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, the inhibition of glycosylation by this compound can lead to long-term changes in cellular function, including alterations in cell signaling and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may selectively inhibit glycosylation without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosylation .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids . By inhibiting these enzymes, the compound can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on glycosylation . The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different subcellular environments may affect the compound’s interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside can be synthesized through a series of chemical reactions starting from galactose. The synthesis typically involves the protection of hydroxyl groups, followed by the introduction of the phenyl group at the anomeric carbon. The acetamido group is then introduced through acetylation. The final product is obtained after deprotection of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
  • Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
  • 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Uniqueness

This compound is unique due to its specific inhibition of O-glycosylation and its phenyl group, which provides distinct chemical properties compared to its analogs. This uniqueness makes it particularly useful in studies focused on glycosylation and its biological implications .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDLWWYFIZERS-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293500
Record name Phenyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-18-4
Record name Phenyl N-acetyl-α-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl alpha-N-acetylgalactosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside
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